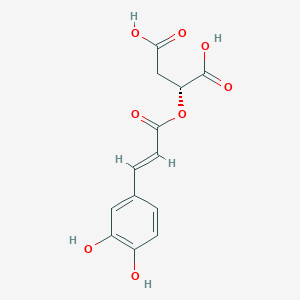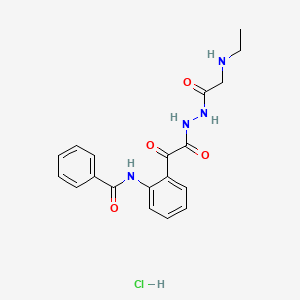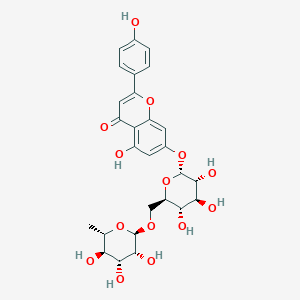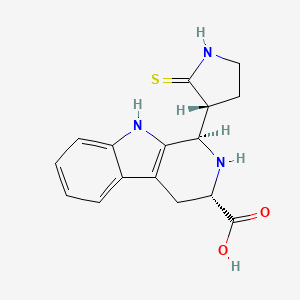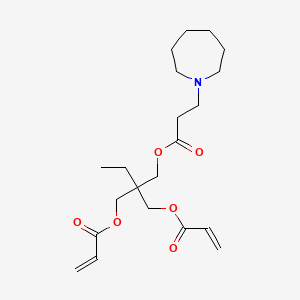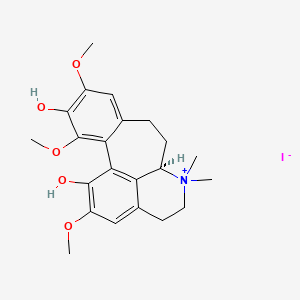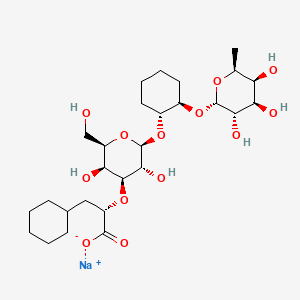
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)-3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)-3-(1-methylethyl)- is a heterocyclic compound that contains both triazole and triazine rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the use of hydrazine derivatives and nitriles or other suitable starting materials. The reaction conditions can vary, but they often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives have been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as pharmaceutical agents due to their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Materials Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: Study of their interactions with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives would depend on their specific biological activities. For example, if they act as antimicrobial agents, they might inhibit the growth of bacteria by targeting specific enzymes or pathways. Molecular targets could include proteins, nucleic acids, or cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other triazole and triazine derivatives, such as:
- 1,2,4-Triazole
- 1,3,5-Triazine
- Benzotriazole
Uniqueness
The uniqueness of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)-3-(1-methylethyl)- lies in its specific structure, which combines the triazole and triazine rings with a dichlorophenyl and isopropyl group. This unique structure can impart specific properties and activities that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
86869-96-7 |
|---|---|
Formule moléculaire |
C13H11Cl2N5 |
Poids moléculaire |
308.16 g/mol |
Nom IUPAC |
7-(3,4-dichlorophenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C13H11Cl2N5/c1-7(2)12-18-19-13-17-11(6-16-20(12)13)8-3-4-9(14)10(15)5-8/h3-7H,1-2H3 |
Clé InChI |
IHBLFZWKCKNBMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN=C2N1N=CC(=N2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


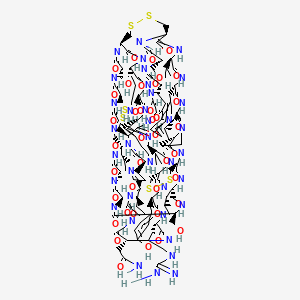
![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)
